molecular formula C12H9F4N B15321425 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclobutane-1-carbonitrile

1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclobutane-1-carbonitrile

Katalognummer: B15321425
Molekulargewicht: 243.20 g/mol
InChI-Schlüssel: WVNCRBSBDWAUPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclobutane-1-carbonitrile is a fluorinated organic compound. The presence of both fluoro and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique properties imparted by these functional groups, such as increased lipophilicity and metabolic stability, contribute to its significance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclobutane-1-carbonitrile typically involves the cyclobutylation of a suitable aromatic precursor. One common method includes the reaction of 2-fluoro-3-(trifluoromethyl)benzyl chloride with cyclobutanone in the presence of a base, followed by cyanation to introduce the nitrile group. The reaction conditions often involve the use of polar aprotic solvents and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are selected to minimize by-products and ensure efficient conversion.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanone.

    Reduction: Formation of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclobutylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its fluorinated structure, which can enhance binding affinity and selectivity.

    Medicine: Explored for its potential in drug discovery, particularly in the development of pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with unique properties such as increased thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets, thereby influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • 2-Fluoro-3-(trifluoromethyl)benzoic acid
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 3-(Trifluoromethyl)phenylacetonitrile

Comparison: 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclobutane-1-carbonitrile is unique due to the presence of both a cyclobutane ring and a nitrile group, which are less common in similar compounds. This structure imparts distinct chemical and physical properties, such as increased rigidity and potential for diverse chemical modifications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C12H9F4N

Molekulargewicht

243.20 g/mol

IUPAC-Name

1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H9F4N/c13-10-8(11(7-17)5-2-6-11)3-1-4-9(10)12(14,15)16/h1,3-4H,2,5-6H2

InChI-Schlüssel

WVNCRBSBDWAUPF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C#N)C2=C(C(=CC=C2)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.